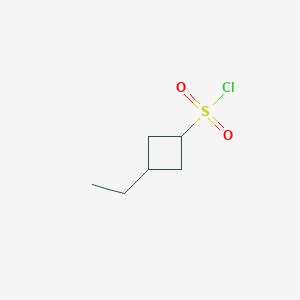

3-Ethylcyclobutane-1-sulfonyl chloride

CAS No.: 2408966-16-3

Cat. No.: VC4264578

Molecular Formula: C6H11ClO2S

Molecular Weight: 182.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2408966-16-3 |

|---|---|

| Molecular Formula | C6H11ClO2S |

| Molecular Weight | 182.66 |

| IUPAC Name | 3-ethylcyclobutane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C6H11ClO2S/c1-2-5-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3 |

| Standard InChI Key | LTTQLZSTSMNBIO-UHFFFAOYSA-N |

| SMILES | CCC1CC(C1)S(=O)(=O)Cl |

Introduction

3-Ethylcyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO2S. It is a sulfonyl chloride derivative, characterized by a sulfonyl group (SO2) bonded to a chlorine atom. This compound is utilized in various chemical reactions and has applications across different fields of scientific research, including chemistry, biology, medicine, and industry.

Synthesis

The synthesis of 3-Ethylcyclobutane-1-sulfonyl chloride typically involves the reaction of 3-ethylcyclobutanol with thionyl chloride (SOCl2) under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

Chemical Reactions

3-Ethylcyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions:

-

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.

-

Oxidation: The compound can be oxidized to form sulfonic acids.

-

Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride.

Chemistry

-

Organic Synthesis: It serves as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other sulfonyl derivatives.

Biology

-

Biomolecule Modification: Used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine

-

Pharmaceutical Synthesis: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry

-

Specialty Chemicals Production: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Applications of Sulfonyl Chlorides

| Field | Application |

|---|---|

| Chemistry | Organic synthesis of sulfonamides and sulfonates |

| Biology | Modification of biomolecules |

| Medicine | Synthesis of pharmaceutical intermediates and APIs |

| Industry | Production of specialty chemicals and materials |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume